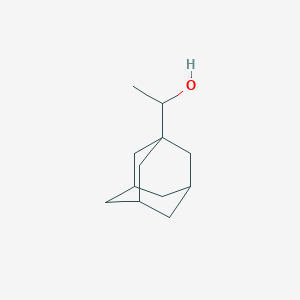

1-(1-Adamantyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALBLVPSPRKDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377845 | |

| Record name | 1-(1-adamantyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26750-08-3 | |

| Record name | 1-(1-adamantyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(1-Adamantyl)ethanol physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Adamantyl)ethanol, a derivative of adamantane, is a key intermediate in organic synthesis. Its rigid and bulky adamantyl group imparts unique properties to molecules, making it a valuable building block in the development of new materials and pharmaceuticals. This technical guide provides an in-depth overview of the core physical properties, experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O | [1] |

| Molecular Weight | 180.29 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 66-69 °C | [2] |

| Boiling Point | 253.13 °C (estimated) | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, and diethyl ether. | [3] |

| CAS Number | 26750-08-3 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established synthetic routes and analytical techniques.

Synthesis Protocol: Grignard Reaction

This compound can be synthesized via the reaction of adamantane-1-carbonyl chloride with a methyl Grignard reagent (e.g., methylmagnesium iodide or bromide).[4]

Materials:

-

Adamantane-1-carbonyl chloride

-

Magnesium turnings

-

Methyl iodide (or methyl bromide)

-

Anhydrous diethyl ether (or THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is initiated by gentle heating and is characterized by the disappearance of the iodine color and the formation of a cloudy solution. Maintain a gentle reflux until most of the magnesium is consumed.[5][6]

-

Reaction with Acyl Chloride: Cool the Grignard reagent to 0-5 °C using an ice bath. Dissolve adamantane-1-carbonyl chloride in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.[4]

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid.[7][8][9]

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethanol-water or hexane)[3]

-

Erlenmeyer flask

-

Heating source (hot plate)

-

Büchner funnel and filter flask

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is soluble at high temperatures and sparingly soluble at low temperatures. An ethanol-water mixture is often effective.[3]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent. Dry the purified crystals in a vacuum oven or desiccator.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.

-

Expected ¹H NMR Signals (in CDCl₃): The spectrum will show characteristic signals for the adamantyl protons and the protons of the ethanol group.

-

Expected ¹³C NMR Signals (in CDCl₃): The spectrum will display distinct signals for the carbon atoms of the adamantane cage and the ethanol side chain.[1]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks:

3. Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.[13]

-

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 180. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[14][15]

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 1-Adamantaneethanol 98 6240-11-5 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 5. adichemistry.com [adichemistry.com]

- 6. leah4sci.com [leah4sci.com]

- 7. rubingroup.org [rubingroup.org]

- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. notulaebotanicae.ro [notulaebotanicae.ro]

- 13. uni-saarland.de [uni-saarland.de]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-(1-Adamantyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 1-(1-Adamantyl)ethanol, a notable derivative of adamantane. The document elucidates the molecule's key physicochemical properties, explores its synthesis, and discusses its potential biological activities. While crystallographic data for this specific molecule is not publicly available, this guide infers bonding characteristics based on the well-defined geometry of the adamantane cage. This paper will serve as a valuable resource for professionals in medicinal chemistry and materials science.

Introduction

Adamantane and its derivatives have garnered significant attention in the scientific community due to their unique structural, physical, and biological properties. The rigid, cage-like structure of the adamantane nucleus imparts a high degree of lipophilicity and steric bulk, which can be leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This compound is a simple yet important derivative, serving as a building block for more complex molecules and exhibiting intrinsic biological activities. This guide delves into the core chemical aspects of this compound.

Chemical Structure and Physicochemical Properties

This compound, also known by its IUPAC name 2-(1-adamantyl)ethanol, is a white crystalline solid at room temperature. Its structure consists of a tricyclic adamantane cage attached to an ethanol group at a bridgehead carbon atom.

Below is a summary of its key physicochemical properties:

| Property | Value | Reference(s) |

| IUPAC Name | 2-(1-adamantyl)ethanol | |

| Synonyms | This compound, α-Methyl-tricyclo[3.3.1.13,7]decane-1-methanol | |

| CAS Number | 26750-08-3, 6240-11-5 | |

| Chemical Formula | C₁₂H₂₀O | |

| Molecular Weight | 180.29 g/mol | |

| Melting Point | 66-69 °C | |

| Appearance | White crystalline solid | |

| Solubility | Insoluble in water |

Bonding and Molecular Geometry

A definitive analysis of bond lengths and angles would require X-ray crystallographic data, which is not currently available in public databases for this compound. However, the bonding can be reliably inferred from the well-established structure of adamantane and standard bond parameters for alkanes and alcohols.

The adamantane cage is composed of sp³-hybridized carbon atoms arranged in a diamondoid lattice, resulting in a strain-free and highly symmetric structure. The C-C bond lengths within the cage are expected to be approximately 1.54 Å, and the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°.

The ethanol substituent is attached to one of the four equivalent bridgehead (tertiary) carbon atoms of the adamantane moiety. The key bonds involving the ethanol group are:

-

C(adamantyl)-C(ethyl) bond: This is a single covalent bond between a bridgehead sp³ carbon of the adamantane cage and the sp³-hybridized carbon of the ethyl group.

-

C(ethyl)-C(methyl) bond: A standard sp³-sp³ carbon-carbon single bond.

-

C(ethyl)-O bond: A covalent single bond between an sp³ carbon and an sp³-hybridized oxygen atom.

-

O-H bond: A polar covalent bond characteristic of alcohols.

The presence of the bulky adamantyl group likely influences the rotational freedom around the C(adamantyl)-C(ethyl) bond and may lead to some steric hindrance, affecting the molecule's conformation and reactivity.

Synthesis of this compound

Proposed Experimental Protocol: Grignard Reaction

Materials:

-

1-Adamantanecarboxaldehyde

-

Methylmagnesium bromide (solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of 1-adamantanecarboxaldehyde in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0 °C.

-

A solution of methylmagnesium bromide in diethyl ether is added dropwise to the stirred aldehyde solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

The following diagram illustrates the proposed synthesis workflow:

Caption: Proposed synthesis workflow for this compound.

Biological Activity

Adamantane derivatives are known to possess a range of biological activities, primarily attributed to their lipophilic nature which facilitates interaction with biological membranes and hydrophobic pockets of proteins.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of adamantane derivatives. While specific data for this compound is limited, related compounds have shown activity against various bacterial strains. The bulky adamantyl group is thought to interfere with bacterial cell membranes or inhibit key enzymes. The antimicrobial activity of some adamantane derivatives is summarized below. It is important to note that these are related compounds and not this compound itself.

| Compound | Organism | MIC (µg/mL) | Reference |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 |

Anti-inflammatory and Other Activities

Some reports suggest that adamantane derivatives, including 1-adamantane ethanol, may exhibit anti-inflammatory effects by inhibiting prostaglandin synthesis. The adamantane scaffold is also a key component in drugs with antiviral and neuroprotective activities, where it is thought to modulate ion channel function or receptor binding. For instance, adamantane derivatives can block the N-methyl-D-aspartate (NMDA) receptor channels, which is relevant in the treatment of neurodegenerative diseases.

The proposed general mechanism of action for the biological activity of adamantane derivatives can be visualized as follows:

Spectroscopic Profile of 1-(1-Adamantyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(1-Adamantyl)ethanol (also known as 1-Adamantaneethanol), a key intermediate in the synthesis of various adamantane-based compounds with applications in medicinal chemistry and materials science. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is compiled based on the analysis of closely related adamantane derivatives and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | Triplet | 2H | -CH₂-OH |

| ~1.9 - 2.1 | Broad Singlet | 1H | -OH |

| ~1.6 - 1.8 | Multiplet | 6H | Adamantyl CH₂ |

| ~1.5 - 1.6 | Multiplet | 6H | Adamantyl CH₂ |

| ~1.4 - 1.5 | Multiplet | 3H | Adamantyl CH |

| ~1.3 - 1.4 | Triplet | 2H | -CH₂-C(adamantyl) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~60 - 65 | -CH₂-OH |

| ~40 - 45 | Adamantyl quaternary C |

| ~37 - 42 | -CH₂-C(adamantyl) |

| ~35 - 40 | Adamantyl CH |

| ~28 - 33 | Adamantyl CH₂ |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| ~2950 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | C-H bend (methylene) |

| ~1100 - 1000 | Strong | C-O stretch (primary alcohol) |

Sample Preparation: KBr disc or thin film

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 180 | Low | [M]⁺ (Molecular Ion) |

| 162 | Moderate | [M - H₂O]⁺ |

| 135 | High | [Adamantyl]⁺ |

| 107 | Moderate | Fragmentation of adamantyl cage |

| 93 | Moderate | Fragmentation of adamantyl cage |

| 79 | Moderate | Fragmentation of adamantyl cage |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

The ¹H NMR spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

-

Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment is first recorded.

-

The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

A small amount of the solid this compound is introduced into the mass spectrometer via a direct insertion probe or after dissolution in a suitable volatile solvent for injection into a gas chromatograph (GC-MS).

-

-

Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized and then ionized in the ion source using a standard electron energy of 70 eV.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z values.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to 1-(1-Adamantyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1-Adamantyl)ethanol, a notable member of the adamantane family of compounds. The unique structural characteristics of the adamantane cage—a rigid, lipophilic, and three-dimensional scaffold—have made its derivatives, including this compound, subjects of significant interest in medicinal chemistry and materials science. This document consolidates key information on its chemical identity, properties, synthesis, and biological activities to support ongoing research and development efforts.

Chemical Identity and Synonyms

This compound is a secondary alcohol characterized by an ethyl group attached to one of the four tertiary carbon atoms of the adamantane core. It is crucial to distinguish it from its structural isomer, 2-(1-Adamantyl)ethanol (also known as 1-Adamantaneethanol), where the hydroxyl group is on the terminal carbon of the ethyl chain.

| Identifier | This compound | 2-(1-Adamantyl)ethanol (Isomer) |

| CAS Number | 26750-08-3[1][2] | 6240-11-5[3][4][5][6] |

| Molecular Formula | C₁₂H₂₀O[2] | C₁₂H₂₀O[3][5][6] |

| Molecular Weight | 180.29 g/mol [2][3] | 180.29 g/mol [3][5][6] |

| Synonyms | α-Methyl-1-adamantanemethanol, 1-(Adamantan-1-yl)ethanol, 1-(1-Hydroxyethyl)adamantane | 1-Adamantaneethanol, 2-(1-Adamantyl)ethanol, 1-(2-Hydroxyethyl)adamantane[3][6] |

Physicochemical Properties

The physicochemical properties of adamantane derivatives are largely influenced by the bulky and lipophilic adamantyl group, which can enhance metabolic stability and improve tissue distribution of parent molecules.

| Property | This compound | 2-(1-Adamantyl)ethanol (Isomer for Comparison) |

| Appearance | White to off-white solid | White or cream solid, white crystalline powder[6] |

| Melting Point | Not specified in search results | 66-69 °C[4] |

| Solubility | Sparingly soluble in water | Sparingly soluble in water[6] |

| Viscosity | 1.06 cP at 20 °C (as an organic solution) | Not specified |

| XLogP3 | Not specified | 3.4[3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 1-acetyladamantane. This transformation can be readily achieved using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 1-Acetyladamantane

This protocol describes a general procedure for the synthesis of this compound via the sodium borohydride reduction of 1-acetyladamantane.[7][8][9]

Materials:

-

1-Acetyladamantane

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized water

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Hydrochloric acid (1M solution)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-acetyladamantane (1.0 eq) in methanol. Stir the solution at room temperature until the solid is completely dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Reduction: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid until the effervescence ceases. This step neutralizes the excess sodium borohydride and hydrolyzes the borate ester intermediate.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add deionized water and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

Biological Activity and Potential Applications

Adamantane derivatives are well-represented in clinically used drugs, valued for their ability to increase lipophilicity, which can enhance a drug's bioavailability and pharmacokinetic profile.[10] The adamantane moiety is present in antiviral, antidiabetic, and anti-inflammatory agents.[10]

Anti-Inflammatory and Immunomodulatory Potential:

This compound has been identified as a compound with potential therapeutic applications in autoimmune diseases. It is suggested to inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, it may inhibit the activation of T cells and B cells, which are key players in the inflammatory cascade of autoimmune disorders. The anti-inflammatory properties of adamantane derivatives are a significant area of research, with some compounds showing activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[11]

Antimicrobial Properties:

While specific data for this compound is limited, its isomer, 2-(1-Adamantyl)ethanol, has demonstrated antimicrobial properties, inhibiting the growth of Staphylococcus species, including methicillin-resistant strains (MRSA).[5] The antimicrobial activity of various adamantane derivatives has been documented against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10] For instance, certain adamantane-containing Schiff bases and hydrazides have shown minimum inhibitory concentrations (MICs) ranging from 62.5 to 1000 µg/mL against various bacterial strains.[10]

Antiviral Activity:

The adamantane scaffold is famously a part of antiviral drugs like Amantadine and Rimantadine, which historically have been used against Influenza A virus.[12][13] Their mechanism of action involves the inhibition of the viral M2 proton channel, which is essential for the virus to uncoat and release its genetic material into the host cell.[13][14] While resistance has developed to these first-generation adamantane antivirals, the scaffold continues to be a valuable component in the design of new antiviral agents.[12][15]

Experimental Protocol: In Vitro Anti-Inflammatory Assay (General)

This protocol outlines a general method for assessing the anti-inflammatory activity of a compound like this compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

-

Stimulation: After a pre-incubation period with the compound (e.g., 1 hour), stimulate the cells with LPS (a potent inducer of inflammation) at a pre-determined optimal concentration. Include an unstimulated control group.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production.

-

Supernatant Collection: Collect the cell culture supernatants for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of the chosen pro-inflammatory cytokine (e.g., TNF-α) in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed effects on cytokine production are not due to cytotoxicity of the compound.

-

Data Analysis: Calculate the percentage inhibition of cytokine production by the test compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).

Potential Signaling Pathways

The biological effects of adamantane derivatives are mediated through their interaction with various cellular signaling pathways. In the context of inflammation, a key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

This diagram illustrates a plausible mechanism where an inflammatory stimulus like LPS activates the TLR4 receptor, leading to a signaling cascade that activates the IKK complex. The IKK complex then phosphorylates IκBα, leading to its degradation and the release of NF-κB. NF-κB translocates to the nucleus to induce the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.

References

- 1. synchem.de [synchem.de]

- 2. This compound | TRC-A208400-10G | LGC Standards [lgcstandards.com]

- 3. 1-Adamantaneethanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 1-Adamantaneethanol 98 6240-11-5 [sigmaaldrich.com]

- 5. 1-Adamantane ethanol | CymitQuimica [cymitquimica.com]

- 6. Page loading... [guidechem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amantadine - Wikipedia [en.wikipedia.org]

- 14. Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

The Adamantane Moiety in Focus: A Technical Guide to 1-(1-Adamantyl)ethanol

This in-depth technical guide provides a comprehensive overview of 1-(1-Adamantyl)ethanol, a molecule of interest to researchers, scientists, and professionals in drug development. The guide explores the historical context of its parent structure, adamantane, its physicochemical properties, a representative synthetic protocol, and the broader implications of the adamantyl group in medicinal chemistry.

Introduction: The Dawn of Adamantane Chemistry

The story of this compound is intrinsically linked to the discovery and development of its parent hydrocarbon, adamantane. First isolated from petroleum in 1933, adamantane's unique, rigid, and strain-free tricyclic cage structure, resembling a diamondoid lattice, quickly captured the interest of chemists.[1][2] However, it was not until the development of more practical synthetic routes in the mid-20th century that the exploration of adamantane and its derivatives for various applications, particularly in medicine, began in earnest.[2]

The introduction of the adamantane moiety into pharmacologically active molecules became a significant strategy in drug design.[2][3] Its lipophilic nature and rigid structure were found to enhance the pharmacokinetic properties of drugs, such as increasing their bioavailability and metabolic stability.[2] This has led to the successful development of several adamantane-based drugs, including the antiviral agent amantadine and the Alzheimer's disease medication memantine.[2][4][5] While the precise historical details of the first synthesis of this compound are not prominently documented in readily available literature, its existence is well-established within chemical databases and its use as a building block in the synthesis of more complex adamantane derivatives is noted.[6][7][8]

Physicochemical Properties of this compound

This compound is a white crystalline solid at room temperature.[7] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₀O | [9][10] |

| Molecular Weight | 180.29 g/mol | [9][10] |

| CAS Number | 6240-11-5 | [7][8] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 66-69 °C | [6][8] |

| Solubility | Sparingly soluble in water | [7] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and acid halides. | [7] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the adamantyl cage protons and the ethyl group protons. | [11] |

| ¹³C NMR | Resonances for the carbon atoms of the adamantane skeleton and the ethanol substituent. | [11] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | [12] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching of the alcohol and C-H stretching of the alkane structure. | [12] |

Synthesis of this compound: A Representative Protocol

While the original publication detailing the first synthesis of this compound is not readily identified, a plausible and widely used method for its preparation involves the reaction of an adamantyl Grignard reagent with an appropriate electrophile, such as acetaldehyde. This approach is a standard method for forming carbon-carbon bonds and synthesizing secondary alcohols. The following is a detailed, representative experimental protocol based on this established chemical transformation.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

1-Bromoadamantane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acetaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

-

Preparation of 1-Adamantylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 1-bromoadamantane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromoadamantane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

-

Slowly add the remaining 1-bromoadamantane solution to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Role in Medicinal Chemistry and Potential Biological Interactions

While specific signaling pathways directly modulated by this compound are not well-documented, the broader class of adamantane derivatives has established mechanisms of action. The adamantane cage is a key pharmacophore that can influence the biological activity of a molecule in several ways.

-

Lipophilicity Enhancement: The bulky and non-polar nature of the adamantane group increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

-

Metabolic Stability: The rigid, saturated hydrocarbon structure of adamantane is resistant to metabolic degradation, which can increase the half-life of a drug.[2]

-

Direct Target Interaction: In some cases, the adamantane moiety itself directly interacts with the biological target. A prime example is the antiviral activity of amantadine, where the adamantane cage blocks the M2 proton channel of the influenza A virus, preventing viral replication.[5] Similarly, memantine, another adamantane derivative, acts as a non-competitive antagonist of the NMDA receptor in the central nervous system.[5]

Given its structural simplicity, this compound itself may exhibit some biological activity, potentially through non-specific interactions with biological membranes or as a weak modulator of certain enzymes or receptors. However, it is more commonly utilized as a synthetic intermediate for the construction of more complex and potent adamantane-based drug candidates.[6]

Conclusion

This compound, while not a widely known therapeutic agent in its own right, represents an important and fundamental structure within the broader and highly significant field of adamantane chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its physicochemical properties are well-characterized. The true value of this compound for researchers and drug development professionals lies in its potential as a versatile building block for the creation of novel adamantane-containing compounds with tailored biological activities. The continued exploration of adamantane derivatives holds promise for the development of new and improved therapeutics for a wide range of diseases.

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amantadine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. 1-Adamantaneethanol 98 6240-11-5 [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. 1-Adamantaneethanol | 6240-11-5 [chemicalbook.com]

- 9. 1-Adamantaneethanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | C12H20O | CID 110810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1-Adamantanol | C10H16O | CID 64152 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of 1-(1-Adamantyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural and experimental characterization of 1-(1-Adamantyl)ethanol. Due to the absence of a publicly available crystal structure for this compound, this guide presents the crystallographic data of a closely related compound, 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol, to offer insights into the potential solid-state arrangement. Detailed experimental protocols for the synthesis and characterization of this compound, including single-crystal X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry (MS), are provided. Furthermore, a potential biological mechanism of action for adamantane derivatives is visualized to support drug development efforts.

Introduction

Adamantane and its derivatives are rigid, lipophilic, cage-like hydrocarbons that have garnered significant interest in medicinal chemistry and materials science. The unique three-dimensional structure of the adamantane cage imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and bioavailability, making it a valuable scaffold in drug design. This compound is a simple derivative that serves as a key intermediate in the synthesis of more complex biologically active molecules. Understanding its three-dimensional structure through X-ray crystallography is crucial for rational drug design and the development of novel therapeutics.

While a definitive crystal structure for this compound is not publicly available, this guide provides valuable data from a closely related analog and outlines the necessary experimental procedures to determine its structure and confirm its identity.

Crystallographic Data

As the crystal structure of this compound has not been reported, the crystallographic data for a structurally related compound, 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol, is presented below to provide a representative example of the crystal packing of an adamantyl-ethanol derivative.[1]

Table 1: Crystal Data and Structure Refinement for 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol [1]

| Parameter | Value |

| Empirical formula | C₁₈H₂₅NO |

| Formula weight | 271.39 |

| Temperature | 120 K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 16.4467(7) Å, α = 90° |

| b = 22.1873(9) Å, β = 90° | |

| c = 8.1033(4) Å, γ = 90° | |

| Volume | 2957.0(2) ų |

| Z | 8 |

| Density (calculated) | 1.218 Mg/m³ |

| Absorption coefficient | 0.07 mm⁻¹ |

| F(000) | 1184 |

| Crystal size | 0.30 x 0.20 x 0.10 mm |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from adamantane.

Step 1: Bromination of Adamantane to 1-Bromoadamantane

-

Procedure: In a well-ventilated fume hood, dissolve 10 g of adamantane in 50 mL of carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[2] Slowly add 25 mL of bromine to the mixture.[2] Gently heat the reaction mixture to reflux for 2 hours. After cooling to room temperature, wash the solution with a saturated aqueous solution of sodium bisulfite until the bromine color disappears. Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield crude 1-bromoadamantane, which can be purified by recrystallization from methanol.[2]

Step 2: Grignard Reaction to form this compound

-

Procedure: In a flame-dried, three-necked flask under a nitrogen atmosphere, place 1.2 g of magnesium turnings and a small crystal of iodine. Add 20 mL of anhydrous diethyl ether. Slowly add a solution of 10.8 g of 1-bromoadamantane in 50 mL of anhydrous diethyl ether to initiate the Grignard reaction. Once the reaction starts, add the remaining 1-bromoadamantane solution dropwise while maintaining a gentle reflux. After the addition is complete, reflux the mixture for an additional hour. Cool the reaction mixture to 0 °C and slowly add a solution of 2.2 g of acetaldehyde in 20 mL of anhydrous diethyl ether. Stir the mixture at room temperature for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Crystal Growth: Single crystals suitable for XRD can be grown by slow evaporation of a saturated solution of this compound in a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.[3]

-

Data Collection: A suitable single crystal is mounted on a goniometer head.[4][5] X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.[1][4] The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations. Data is collected over a range of angles by rotating the crystal.[4]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[6] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher. The spectrum is usually proton-decoupled to simplify the signals to singlets.

Table 2: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.6 | quartet | -CH(OH)- |

| ¹H | ~1.7 | multiplet | Adamantane CH |

| ¹H | ~1.6 | multiplet | Adamantane CH₂ |

| ¹H | ~1.5 | multiplet | Adamantane CH₂ |

| ¹H | ~1.2 | doublet | -CH₃ |

| ¹³C | ~70 | CH | -CH(OH)- |

| ¹³C | ~38 | CH₂ | Adamantane CH₂ |

| ¹³C | ~36 | C | Adamantane quaternary C |

| ¹³C | ~28 | CH | Adamantane CH |

| ¹³C | ~25 | CH₃ | -CH₃ |

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for small molecules.[7]

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are measured. The fragmentation pattern provides information about the structure of the molecule.[8]

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 180.15 | [M]⁺, Molecular ion |

| 165 | [M - CH₃]⁺ |

| 162 | [M - H₂O]⁺ |

| 135 | [Adamantyl]⁺ |

Biological Relevance and Signaling Pathway

Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, and antidiabetic properties.[9][10][11] One of the most well-known applications is in the treatment of influenza A, where amantadine targets the M2 proton channel of the virus, inhibiting viral uncoating.

Caption: Antiviral mechanism of adamantane derivatives.

Conclusion

This technical guide has summarized the key structural and analytical aspects of this compound. While the definitive crystal structure remains to be elucidated, the provided data on a closely related analog offers valuable structural insights. The detailed experimental protocols for synthesis and characterization serve as a practical resource for researchers. The exploration of the biological relevance of adamantane derivatives highlights their potential in the development of new therapeutic agents. Further research to obtain the single-crystal structure of this compound is highly encouraged to deepen our understanding of this important molecular scaffold.

References

- 1. 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. How To [chem.rochester.edu]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

Thermochemical Properties of 1-(1-Adamantyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data relevant to 1-(1-Adamantyl)ethanol. Due to the limited availability of direct experimental data for this specific compound, this guide presents thermochemical information for the closely related and structurally analogous compound, 1-adamantanol, as a reference. Furthermore, it details the established experimental and computational methodologies that are applied to determine the thermochemical properties of adamantane derivatives.

Introduction to this compound

This compound is a derivative of adamantane, a rigid, tricyclic hydrocarbon with a diamondoid structure. The unique properties of the adamantane cage, such as high thermal stability and lipophilicity, make its derivatives, including this compound, of significant interest in medicinal chemistry and materials science. Understanding the thermochemical properties of these compounds is crucial for predicting their stability, reactivity, and behavior in various applications, including drug design and synthesis.

Thermochemical Data

Table 1: Experimental Thermochemical Data for 1-Adamantanol

| Property | Value | Units | Method | Reference |

| Gas-Phase Enthalpy of Formation (ΔfH°gas) | -311. ± 3. | kJ/mol | Combustion Calorimetry (Ccb) | Steele, 1979; Arora and Steele, 1978[1][2] |

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies employed to determine the key thermochemical parameters for adamantane derivatives.

3.1. Determination of Enthalpy of Formation by Combustion Calorimetry

Combustion calorimetry is a primary technique for determining the standard enthalpy of formation (ΔfH°) of organic compounds. The process involves the complete combustion of a substance in a high-pressure oxygen atmosphere within a bomb calorimeter.

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of the adamantane derivative is placed in a crucible within the combustion bomb.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (calorimeter). The initial temperature is recorded.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water is carefully monitored and recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system. This value is then used to determine the enthalpy of combustion and, subsequently, the standard enthalpy of formation.

References

The Potential Pharmacological Relevance of 1-(1-Adamantyl)ethanol: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the potential pharmacological relevance of the adamantane derivative, 1-(1-Adamantyl)ethanol. The adamantane cage is a key pharmacophore in several approved drugs, valued for its unique structural and physicochemical properties that can enhance the therapeutic profile of molecules.[1][2][3] While specific research on this compound is limited, this document extrapolates its potential based on the well-documented activities of other adamantane-containing compounds and provides a framework for its future investigation.

Introduction to Adamantane in Drug Discovery

The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, has garnered significant attention in medicinal chemistry.[1][4] Its incorporation into drug candidates can confer several advantageous properties:

-

Enhanced Lipophilicity: The hydrocarbon scaffold of adamantane increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2][3]

-

Metabolic Stability: The rigid structure of adamantane can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's plasma half-life.[3]

-

Improved Binding Affinity: The defined three-dimensional shape of the adamantane group allows for precise positioning of substituents to optimize interactions with biological targets.[1][3]

-

Favorable ADMET Properties: The inclusion of an adamantyl group can modulate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate.[3]

Several successful drugs incorporate the adamantane scaffold, including the antiviral agent amantadine, the anti-Alzheimer's drug memantine, and the antidiabetic medication saxagliptin, highlighting the therapeutic potential of this chemical moiety.[5]

Physicochemical Properties of this compound

This compound is a derivative of adamantane characterized by an ethanol group attached to one of the tertiary carbon atoms of the adamantane cage. Its basic properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O | [6][7][8] |

| Molecular Weight | 180.29 g/mol | [6][7][8] |

| CAS Number | 6240-11-5 | [7][8] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 66-69 °C | |

| Solubility | Sparingly soluble in water | [7] |

Potential Pharmacological Applications

Based on the known biological activities of other adamantane derivatives and preliminary information, this compound presents several avenues for pharmacological investigation.

Antimicrobial Activity

Some commercial sources suggest that this compound possesses antimicrobial properties, particularly against Staphylococcus species, including methicillin-resistant strains (MRSA).[6][9] The lipophilic nature of the adamantane moiety could facilitate the disruption of bacterial cell membranes.

Anti-inflammatory Effects

There are indications that this compound may exert anti-inflammatory effects through the inhibition of prostaglandin synthesis.[6][9] Prostaglandins are key mediators of inflammation, and their inhibition is a common mechanism for anti-inflammatory drugs.

Antiviral Potential

The historical success of adamantane derivatives as antiviral agents, particularly against the influenza A virus, suggests that this compound could be investigated for similar properties.[2][4] The mechanism of action of amantadine involves the blockage of the M2 proton channel of the influenza A virus.[4]

Proposed Experimental Protocols

To systematically evaluate the pharmacological potential of this compound, the following experimental workflows are proposed.

Synthesis of this compound

While this compound is commercially available, a common synthetic route involves the reaction of 1-adamantyl magnesium bromide with acetaldehyde. A generalized protocol is as follows:

-

Preparation of Grignard Reagent: React 1-bromoadamantane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form 1-adamantyl magnesium bromide.

-

Reaction with Acetaldehyde: Slowly add a solution of acetaldehyde in anhydrous diethyl ether to the Grignard reagent at 0 °C.

-

Quenching and Extraction: After the reaction is complete, quench the mixture with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

A similar synthetic approach has been documented for related adamantane derivatives.[10]

Caption: Synthetic workflow for this compound.

In Vitro Antimicrobial Susceptibility Testing

To quantify the antimicrobial activity of this compound, a broth microdilution assay can be performed to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, MRSA strains) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Parameter | Description |

| Assay | Broth Microdilution |

| Test Organisms | Staphylococcus aureus (ATCC 29213), MRSA (e.g., ATCC 43300) |

| Culture Medium | Cation-adjusted Mueller-Hinton Broth |

| Inoculum Size | Approx. 5 x 10⁵ CFU/mL |

| Incubation | 37 °C for 18-24 hours |

| Endpoint | Minimum Inhibitory Concentration (MIC) |

In Vitro Anti-inflammatory Assay (Prostaglandin E₂ Inhibition)

The inhibitory effect of this compound on prostaglandin E₂ (PGE₂) production can be assessed using a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

-

Treatment: Seed the cells in 24-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE₂ production.

-

PGE₂ Measurement: Collect the cell culture supernatant and measure the concentration of PGE₂ using a commercial ELISA kit.

-

Data Analysis: Calculate the percentage inhibition of PGE₂ production at each concentration of the test compound and determine the IC₅₀ value.

Caption: Workflow for in vitro anti-inflammatory assay.

Potential Mechanism of Action: A Hypothetical Model

Based on the known pharmacology of related compounds, a hypothetical mechanism for the dual antimicrobial and anti-inflammatory action of this compound can be proposed.

Caption: Hypothetical dual mechanism of action.

Conclusion and Future Directions

This compound represents an under-explored molecule with potential pharmacological applications stemming from its adamantane core. The proposed antimicrobial and anti-inflammatory activities warrant further investigation through rigorous in vitro and in vivo studies. Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To understand how modifications to the ethanol side chain affect biological activity.

-

In vivo efficacy studies: To evaluate the therapeutic potential in animal models of infection and inflammation.

-

Toxicology studies: To assess the safety profile of the compound.

-

Mechanism of action studies: To elucidate the precise molecular targets.

The exploration of simple adamantane derivatives like this compound could lead to the development of novel therapeutic agents. This guide provides a foundational framework for initiating such research endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. Adamantane in Drug Delivery Systems and Surface Recognition | MDPI [mdpi.com]

- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Adamantane ethanol | CymitQuimica [cymitquimica.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | C12H20O | CID 2769713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(1-Adamantyl)ethanol from Adamantane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(1-Adamantyl)ethanol, a valuable building block in medicinal chemistry and materials science, starting from adamantane. The primary and most robust synthetic strategy presented involves a multi-step process: the carboxylation of adamantane to 1-adamantanecarboxylic acid via the Koch-Haaf reaction, followed by conversion to 1-adamantyl methyl ketone, and subsequent reduction to the target secondary alcohol. An alternative route utilizing a Grignard reagent is also discussed. This guide includes comprehensive experimental procedures, tabulated quantitative data for easy comparison of reaction parameters, and visualizations of the synthetic pathways and workflows to ensure clarity and reproducibility.

Introduction

The adamantane moiety is a key pharmacophore in drug design due to its rigid, lipophilic, and cage-like structure, which can enhance the metabolic stability and target-binding affinity of therapeutic agents. This compound serves as a crucial chiral intermediate for the synthesis of more complex adamantane-containing molecules. The synthesis of this alcohol from the readily available hydrocarbon, adamantane, can be approached through several synthetic strategies. This document outlines a reliable and well-documented pathway proceeding through a ketone intermediate and briefly covers an alternative Grignard-based approach.

Synthetic Strategies

Two primary synthetic routes for the preparation of this compound from adamantane are presented.

Route 1: Synthesis via Ketone Intermediate (Recommended)

This is a three-step synthesis that offers a reliable and scalable method for the preparation of the target compound.

-

Step 1: Carboxylation of Adamantane. Adamantane is carboxylated to form 1-adamantanecarboxylic acid using the Koch-Haaf reaction. This reaction involves the use of formic acid and a strong acid, such as sulfuric acid, to generate a carbocation at the tertiary position of the adamantane cage, which is then carboxylated.[1][2]

-

Step 2: Synthesis of 1-Adamantyl Methyl Ketone. The resulting carboxylic acid is converted to 1-adamantyl methyl ketone. This can be achieved by first converting the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride,[3][4] followed by a reaction with a methylating agent like a methyl Grignard reagent. An alternative is the direct reaction of the carboxylic acid with acetic acid over a metal oxide catalyst at high temperatures.[5]

-

Step 3: Reduction of 1-Adamantyl Methyl Ketone. The final step is the reduction of the ketone to the desired secondary alcohol, this compound. This is a standard reduction that can be accomplished with high efficiency using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Route 2: Synthesis via Grignard Reagent (Alternative)

This two-step route is more direct but presents challenges due to the steric hindrance of the adamantyl group.

-

Step 1: Synthesis of 1-Bromoadamantane and Grignard Reagent Formation. Adamantane is first brominated at the tertiary position to yield 1-bromoadamantane. This is followed by the formation of the corresponding Grignard reagent, 1-adamantylmagnesium bromide. The formation of this sterically hindered Grignard reagent can be challenging and may require specific conditions to achieve reasonable yields.

-

Step 2: Reaction with Acetaldehyde. The 1-adamantylmagnesium bromide is then reacted with acetaldehyde in an anhydrous etheral solvent. A subsequent acidic workup yields the target this compound.[6][7][8]

Data Presentation

The following tables summarize the quantitative data for the recommended synthetic route (Route 1).

Table 1: Synthesis of 1-Adamantanecarboxylic Acid from Adamantane (Koch-Haaf Reaction)

| Parameter | Value | Reference |

| Reactants | Adamantane, Formic Acid, Sulfuric Acid, t-Butyl Alcohol | [1] |

| Solvent | Carbon Tetrachloride | [1] |

| Temperature | 17-25 °C | [1] |

| Reaction Time | 1-2 hours addition, 30 min stirring | [1] |

| Yield | 67-72% (crude) | [1] |

Table 2: Synthesis of 1-Adamantanecarbonyl Chloride from 1-Adamantanecarboxylic Acid

| Parameter | Value | Reference |

| Reactants | 1-Adamantanecarboxylic Acid, Thionyl Chloride (SOCl₂) | [4] |

| Solvent | Toluene | [4] |

| Temperature | 70 °C | [4] |

| Reaction Time | 8 hours | [4] |

| Yield | 89% | [4] |

Table 3: Synthesis of 1-Adamantyl Methyl Ketone from 1-Adamantanecarbonyl Chloride

| Parameter | Value | Reference |

| Reactants | 1-Adamantanecarbonyl Chloride, Methylmagnesium Iodide | [4] |

| Solvent | Diethyl Ether | [4] |

| Temperature | 5 °C to room temperature | [4] |

| Reaction Time | 48 hours | [4] |

| Yield | Not specified, but is a standard, high-yielding reaction | [4] |

Table 4: Reduction of 1-Adamantyl Methyl Ketone to this compound

| Parameter | Method A (NaBH₄) | Method B (LiAlH₄) |

| Reducing Agent | Sodium Borohydride | Lithium Aluminum Hydride |

| Solvent | Methanol or Ethanol | Anhydrous Diethyl Ether or THF |

| Temperature | 0 °C to room temperature | 0 °C to reflux |

| Workup | Aqueous acid | Sequential addition of water and aqueous base |

| Yield | Typically >90% | Typically >90% |

Experimental Protocols

Route 1: Synthesis via Ketone Intermediate

Step 1: Synthesis of 1-Adamantanecarboxylic Acid

Caution: This reaction evolves carbon monoxide and should be performed in a well-ventilated fume hood.

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 255 mL of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.[1]

-

Cool the stirred mixture to 17-19 °C in an ice bath and add 1 mL of 98% formic acid.[1]

-

Prepare a solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g of 98-100% formic acid. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 17-25 °C.[1]

-

After the addition is complete, stir the mixture for an additional 30 minutes.[1]

-

Pour the reaction mixture onto 700 g of crushed ice.

-

Extract the aqueous mixture with chloroform. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 1-adamantanecarboxylic acid (12-13 g, 67-72%).[1]

-

Recrystallize the crude product from methanol/water to obtain pure 1-adamantanecarboxylic acid.

Step 2a: Synthesis of 1-Adamantanecarbonyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 25.0 g (0.126 mol) of 1-adamantanecarboxylic acid in 32 mL of toluene.[4]

-

At 70 °C, add 19.6 g (0.164 mol) of thionyl chloride (SOCl₂) dropwise.[4]

-

Stir the reaction mixture at 70 °C for 8 hours.[4]

-

Remove the excess SOCl₂ and toluene azeotropically under reduced pressure.

-

Cool the mixture to -15 °C to crystallize the product.

-

Filter the pale yellow needles and dry under an inert gas stream to yield 1-adamantanecarbonyl chloride (22.3 g, 89%).[4]

Step 2b: Synthesis of 1-Adamantyl Methyl Ketone

Caution: Grignard reactions must be carried out under anhydrous conditions.

-

Prepare a solution of methylmagnesium iodide from methyl iodide and magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

In a separate flask under an inert atmosphere, dissolve 5.0 mmol of 1-adamantanecarbonyl chloride in 40 mL of freshly distilled diethyl ether and cool to 5 °C.[4]

-

Add one equivalent of the methylmagnesium iodide solution to the acyl chloride solution in one portion.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 48 hours.[4]

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-adamantyl methyl ketone.

Step 3: Reduction of 1-Adamantyl Methyl Ketone

-

Dissolve 1-adamantyl methyl ketone (1 equivalent) in methanol or ethanol in a round-bottom flask and cool to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1N HCl until the effervescence ceases.

-

Extract the product with diethyl ether (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Visualizations

Synthetic Pathway Diagram

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]

- 3. dakenchem.com [dakenchem.com]

- 4. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 5. RU2380349C1 - 1-adamantyl methyl ketone synthesis method - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

Application Note: Laboratory Scale Synthesis of 1-(1-Adamantyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1-(1-Adamantyl)ethanol via the reduction of 1-Adamantyl methyl ketone. Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their unique lipophilic and rigid cage-like structure.[1] The described method utilizes sodium borohydride, a mild and selective reducing agent, to achieve a high-yield conversion in a straightforward procedure suitable for a standard organic chemistry laboratory.

Reaction Scheme

The synthesis proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon of 1-Adamantyl methyl ketone, followed by protonation of the resulting alkoxide to yield the secondary alcohol.

Figure 1. Chemical equation for the reduction of 1-Adamantyl methyl ketone to this compound.

Materials and Equipment

Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) |

| 1-Adamantyl methyl ketone | 1660-04-4 | 178.27 | 5.00 g | 28.0 |

| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 | 0.64 g | 16.9 |

| Methanol (MeOH) | 67-56-1 | 32.04 | 100 mL | - |

| Hydrochloric Acid (1 M HCl) | 7647-01-0 | 36.46 | ~30 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 200 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~10 g | - |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | 50 mL | - |

Equipment

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Standard laboratory glassware

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (28.0 mmol) of 1-Adamantyl methyl ketone in 100 mL of methanol.[2] Stir the solution until the ketone is completely dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Reducing Agent: Slowly add 0.64 g (16.9 mmol) of sodium borohydride (NaBH₄) to the cooled solution in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure the addition is slow to control the effervescence.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Quenching: Carefully quench the reaction by slowly adding 30 mL of 1 M HCl. This will neutralize the excess sodium borohydride and the resulting borate esters. Continue stirring for 10 minutes.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.

-

Isolation of Product: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound as a white solid.

-

Purification: Recrystallize the crude product from a minimal amount of hot hexane to obtain pure this compound as white crystals.

-

Characterization: Dry the purified product under vacuum and determine its mass and melting point. Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation